

Unraveling the Selectivity of OD1 for Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **OD1**

Cat. No.: **B1151271**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of **OD1**, a potent α -scorpion toxin, for voltage-gated sodium channels (Nav). By summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.

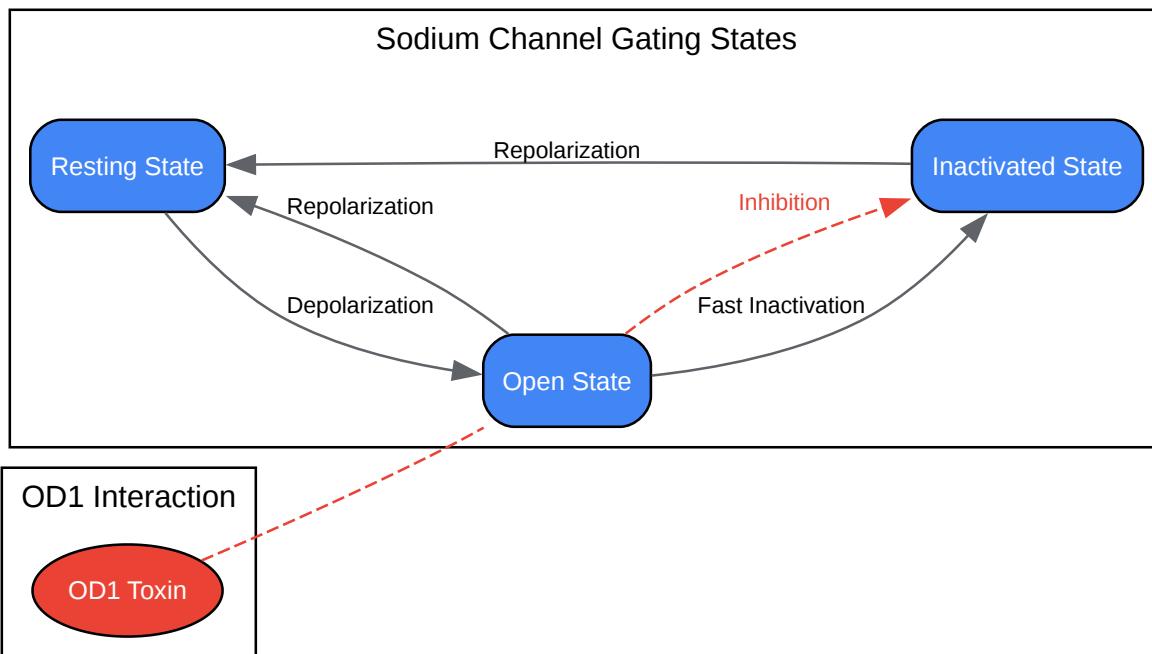
Core Concepts: OD1 and Sodium Channel Modulation

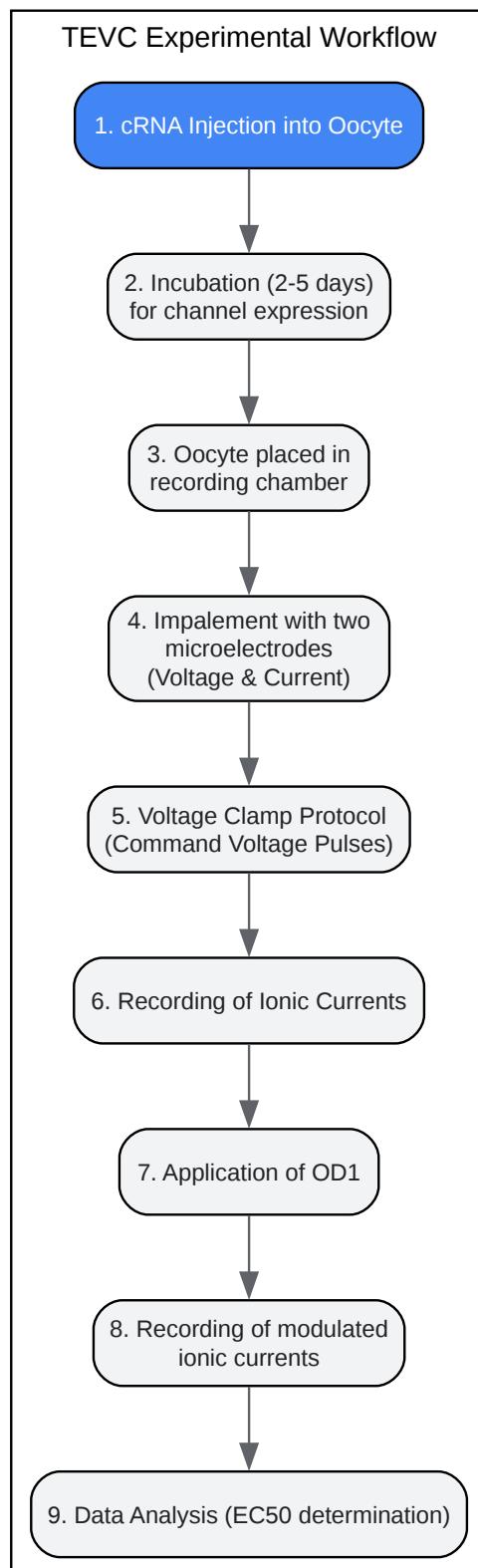
OD1, a toxin isolated from the venom of the scorpion *Odontobuthus doriae*, is a valuable pharmacological tool for studying the function of voltage-gated sodium channels.^{[1][2]} These channels are critical for the initiation and propagation of action potentials in excitable cells, and their dysfunction is implicated in a variety of neurological disorders, including pain and epilepsy.^{[3][4][5]} **OD1** exerts its effects by potently inhibiting the fast inactivation of specific sodium channel subtypes.^{[1][2]} This modulation of channel gating provides a powerful mechanism for investigating the role of individual Nav isoforms in physiological and pathophysiological processes.

Quantitative Analysis of OD1 Selectivity

The selectivity of **OD1** for different mammalian voltage-gated sodium channel subtypes has been quantified using various experimental systems. The half-maximal effective concentration

(EC50) is a common measure of a drug's or toxin's potency. The following table summarizes the reported EC50 values for **OD1** across a range of Nav channels, providing a clear comparison of its selectivity profile.


Sodium Channel Subtype	EC50 (nM)	Species	Expression System	Reference
Nav1.2	> 5000	Rat	Xenopus laevis oocytes	[1][6]
Nav1.3	1127	Human	Xenopus laevis oocytes	[2]
> 1000	Mammalian	Not specified	[1]	
Nav1.4	10 ± 2	Human	Not specified	[1]
Nav1.5	> 1000	Rat	Xenopus laevis oocytes	[1][6]
Nav1.6	47 ± 10	Rat	Not specified	[1]
Nav1.7	4.5	Human	Xenopus laevis oocytes	[1][2]
7	Rat	Not specified		
Nav1.8	> 2000	Human	Xenopus laevis oocytes	[2]
Not affected	Not specified	Not specified	[1]	
para/tipE (insect)	80 ± 14	Insect	Xenopus laevis oocytes	[1][6]


As the data indicates, **OD1** exhibits a clear preference for Nav1.7, with potent activity in the low nanomolar range.[1][2] It is also a potent modulator of Nav1.4 and Nav1.6, albeit with slightly lower affinity.[1] In contrast, its effects on Nav1.2, Nav1.3, Nav1.5, and Nav1.8 are significantly weaker, with EC50 values in the micromolar range or showing no effect at all.[1][2][6] This

unique selectivity profile makes **OD1** a valuable tool for isolating and studying the function of Nav1.7, a channel heavily implicated in pain signaling.[\[3\]](#)[\[5\]](#)

Mechanism of Action: Voltage-Sensor Trapping

The primary mechanism by which **OD1** modulates sodium channel function is through the inhibition of fast inactivation.[\[1\]](#)[\[2\]](#) This is achieved by binding to the channel and trapping the voltage sensor of domain IV (DIV) in its outward, activated position.[\[7\]](#) This "voltage-sensor trapping" model prevents the conformational changes in DIV that are necessary for the channel to enter the fast-inactivated state.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Potent modulation of the voltage-gated sodium channel Nav1.7 by OD1, a toxin from the scorpion *Odontobuthus doriae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of human Nav1.7 channel gating by synthetic α -scorpion toxin OD1 and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OD1, the first toxin isolated from the venom of the scorpion *Odontobuthus doriae* active on voltage-gated Na⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of human Nav1.7 channel gating by synthetic α -scorpion toxin OD1 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Selectivity of OD1 for Sodium Channels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1151271#understanding-the-selectivity-of-od1-for-sodium-channels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com